Cas no 111131-55-6 (1H-Imidazole, 2-(ethoxymethyl)-)

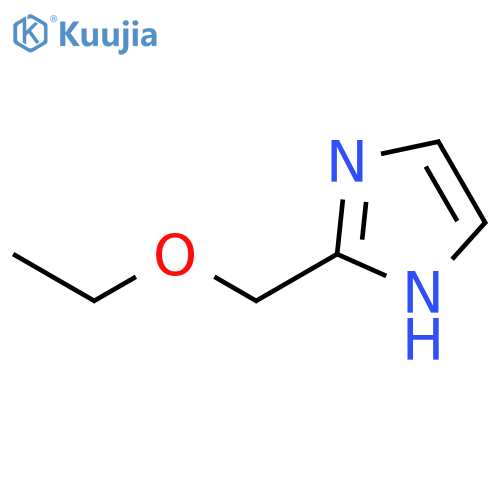

111131-55-6 structure

商品名:1H-Imidazole, 2-(ethoxymethyl)-

1H-Imidazole, 2-(ethoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 2-(ethoxymethyl)-

- 2-(Ethoxymethyl)-1H-imidazole

- 111131-55-6

- SCHEMBL2908012

- AKOS006385151

- Z1203819044

- ethoxymethylimidazole

- EN300-7019608

-

- インチ: 1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)

- InChIKey: XFLFAULFAINCDT-UHFFFAOYSA-N

- ほほえんだ: C1(COCC)NC=CN=1

計算された属性

- せいみつぶんしりょう: 126.079312947g/mol

- どういたいしつりょう: 126.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 77.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.081±0.06 g/cm3(Predicted)

- ふってん: 281.0±23.0 °C(Predicted)

- 酸性度係数(pKa): 13.40±0.10(Predicted)

1H-Imidazole, 2-(ethoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7019608-0.5g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 0.5g |

$579.0 | 2023-07-06 | |

| Enamine | EN300-7019608-10.0g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 10.0g |

$3191.0 | 2023-07-06 | |

| Enamine | EN300-7019608-1.0g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 1.0g |

$743.0 | 2023-07-06 | |

| 1PlusChem | 1P0284KD-250mg |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 250mg |

$516.00 | 2023-12-26 | |

| 1PlusChem | 1P0284KD-100mg |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 100mg |

$369.00 | 2023-12-26 | |

| 1PlusChem | 1P0284KD-50mg |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 50mg |

$269.00 | 2023-12-26 | |

| Enamine | EN300-7019608-0.1g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 0.1g |

$257.0 | 2023-07-06 | |

| Enamine | EN300-7019608-0.05g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 0.05g |

$174.0 | 2023-07-06 | |

| Enamine | EN300-7019608-2.5g |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 2.5g |

$1454.0 | 2023-07-06 | |

| Aaron | AR0284SP-100mg |

2-(ethoxymethyl)-1H-imidazole |

111131-55-6 | 95% | 100mg |

$379.00 | 2025-02-15 |

1H-Imidazole, 2-(ethoxymethyl)- 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

111131-55-6 (1H-Imidazole, 2-(ethoxymethyl)-) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量